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The Swern oxidation is a cornerstone of modern organic synthesis, enabling the mild and

selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

The classic protocol employs dimethyl sulfoxide (DMSO) as the stoichiometric oxidant in

conjunction with an activating agent, typically oxalyl chloride, and a hindered base like

triethylamine.[1][2][3] While highly effective, the use of DMSO is often associated with the

production of the malodorous and volatile byproduct, dimethyl sulfide.[1][2][3] This has

prompted interest in alternative sulfoxides, such as diethyl sulfoxide (DESO), to mitigate this

issue and potentially offer other advantages.

This guide provides an objective comparison of the performance of diethyl sulfoxide versus

other sulfoxides, primarily DMSO, in the Swern oxidation, supported by general principles and

available data.

Performance Comparison of Sulfoxides in Swern
Oxidation
While direct, side-by-side comparative studies detailing the performance of diethyl sulfoxide
in the Swern oxidation are not extensively documented in the literature, a comparison can be
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drawn based on the physicochemical properties of the sulfoxides and their corresponding

sulfide byproducts.
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Parameter
Diethyl Sulfoxide
(DESO)

Dimethyl Sulfoxide
(DMSO)

Other Sulfoxides
(e.g., Dibutyl
Sulfoxide)

Reaction Yield

Expected to be

comparable to DMSO

for many substrates,

though optimization

may be required.

High to quantitative

yields are commonly

reported for a wide

range of substrates.[4]

Performance is

substrate-dependent

and may require

significant

optimization.

Reaction Time

Potentially similar to

DMSO, but could be

influenced by steric

factors.

Typically rapid, with

the initial activation of

DMSO occurring at

low temperatures (-78

°C).[2][5]

May vary significantly

based on the steric

bulk and electronic

properties of the alkyl

groups.

Byproduct Odor

Diethyl sulfide has a

strong, unpleasant

odor.

Dimethyl sulfide is

notoriously

malodorous.[1][2][3]

Higher-order dialkyl

sulfides are generally

less volatile and may

have less pervasive

odors.

Byproduct Boiling

Point
Diethyl sulfide: ~92 °C

Dimethyl sulfide: 37

°C[1]

Generally increases

with molecular weight

(e.g., Dibutyl sulfide:

~188 °C).

Work-up/Purification

The higher boiling

point of diethyl sulfide

may simplify its

removal from some

reaction mixtures

compared to the

highly volatile dimethyl

sulfide.

Removal of the

volatile dimethyl

sulfide can be

challenging and

requires efficient

ventilation.[1]

Higher boiling point

sulfides are less

volatile, potentially

simplifying their

removal.

Cost and Availability

Generally available

but may be more

expensive than

DMSO.

Inexpensive and

widely available.

Availability and cost

vary.
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Experimental Protocols
The following are generalized experimental protocols for the Swern oxidation. Note that specific

conditions should be optimized for each substrate.

General Swern Oxidation Protocol using Dimethyl
Sulfoxide (DMSO)
This protocol is a standard procedure widely reported in the literature.[5]

Materials:

Alcohol substrate

Dimethyl sulfoxide (DMSO), anhydrous

Oxalyl chloride

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

Dichloromethane (CH2Cl2), anhydrous

Argon or Nitrogen atmosphere

Procedure:

A solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous dichloromethane is cooled to

-78 °C under an inert atmosphere.

A solution of anhydrous DMSO (2.0 - 3.0 equivalents) in anhydrous dichloromethane is

added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The

mixture is stirred for 10-15 minutes.

A solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane is then added

dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30-45

minutes.

Triethylamine or DIPEA (5.0 equivalents) is added to the reaction mixture.
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The reaction is allowed to warm to room temperature.

The reaction is quenched with water, and the aqueous layer is extracted with

dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield the crude product, which can be

purified by column chromatography.

Hypothetical Swern-type Oxidation Protocol using
Diethyl Sulfoxide (DESO)
Based on the principles of the Swern oxidation, a similar protocol would be employed for

DESO, with potential adjustments to reaction times and temperatures requiring experimental

optimization.

Materials:

Alcohol substrate

Diethyl sulfoxide (DESO), anhydrous

Oxalyl chloride

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

Dichloromethane (CH2Cl2), anhydrous

Argon or Nitrogen atmosphere

Procedure:

A solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous dichloromethane is cooled to

-78 °C under an inert atmosphere.

A solution of anhydrous DESO (2.0 - 3.0 equivalents) in anhydrous dichloromethane is

added dropwise to the oxalyl chloride solution at -78 °C and stirred for 15-20 minutes.
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A solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane is added dropwise at

-78 °C and stirred for 45-60 minutes.

Triethylamine or DIPEA (5.0 equivalents) is added, and the reaction is allowed to warm to

room temperature.

Work-up follows the same procedure as the DMSO-based protocol. The higher boiling point

of the diethyl sulfide byproduct should be considered during solvent removal.

Reaction Mechanism and Workflow
The Swern oxidation proceeds through a series of well-defined intermediates. The general

mechanism is applicable to various sulfoxides.

Activation of Sulfoxide

Oxidation of Alcohol

R-S(O)-R
(e.g., DMSO, DESO)

Chlorosulfonium Salt
[R-S(Cl)-R]⁺Cl⁻

 + (COCl)₂
-78 °C

 (COCl)₂

CO + CO₂

Alkoxysulfonium Salt

 + Alcohol

R'CH(OH)R''
(Primary or Secondary Alcohol)

Sulfur Ylide

 + Base
- H⁺

R'C(=O)R''
(Aldehyde or Ketone)

 Intramolecular
Elimination

R-S-R
(e.g., Dimethyl Sulfide, Diethyl Sulfide)

Base
(e.g., Et₃N)
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Caption: General mechanism of the Swern oxidation.
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The experimental workflow for a typical Swern oxidation is outlined below.

Start: Inert Atmosphere, -78 °C

Add Oxalyl Chloride to Solvent

Add Sulfoxide (DMSO/DESO) Solution

Stir for 10-20 min

Add Alcohol Solution

Stir for 30-60 min

Add Base (e.g., Et₃N)

Warm to Room Temperature

Quench with Water

Extract with Organic Solvent

Dry, Concentrate, and Purify

End: Isolated Product

Click to download full resolution via product page
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Caption: Experimental workflow for a Swern oxidation.

Conclusion
The Swern oxidation remains a powerful tool for the synthesis of aldehydes and ketones. While

DMSO is the most commonly used sulfoxide, DESO presents a viable, albeit less documented,

alternative. The primary advantage of using DESO lies in the higher boiling point of its diethyl

sulfide byproduct, which may facilitate its removal during work-up. However, the performance of

DESO in terms of reaction yield and time would require empirical validation for specific

substrates. For routine oxidations where the odor and volatility of dimethyl sulfide can be

managed, DMSO remains the more economical and well-established choice. The selection of

the sulfoxide should therefore be based on a careful consideration of the specific requirements

of the synthesis, including scale, substrate sensitivity, and purification strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Swern oxidation - Wikipedia [en.wikipedia.org]

2. masterorganicchemistry.com [masterorganicchemistry.com]

3. byjus.com [byjus.com]

4. researchgate.net [researchgate.net]

5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

To cite this document: BenchChem. [Performance of diethyl sulfoxide in Swern oxidation
versus other sulfoxides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198403#performance-of-diethyl-sulfoxide-in-swern-
oxidation-versus-other-sulfoxides]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1198403?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Swern_oxidation
https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/
https://byjus.com/chemistry/swern-oxidation/
https://www.researchgate.net/publication/299621643_Dimethyl_sulfoxide-Oxalyl_chloride_Swern_reagent
https://en.chem-station.com/reactions-2/2014/03/swern-oxidation.html
https://www.benchchem.com/product/b1198403#performance-of-diethyl-sulfoxide-in-swern-oxidation-versus-other-sulfoxides
https://www.benchchem.com/product/b1198403#performance-of-diethyl-sulfoxide-in-swern-oxidation-versus-other-sulfoxides
https://www.benchchem.com/product/b1198403#performance-of-diethyl-sulfoxide-in-swern-oxidation-versus-other-sulfoxides
https://www.benchchem.com/product/b1198403#performance-of-diethyl-sulfoxide-in-swern-oxidation-versus-other-sulfoxides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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